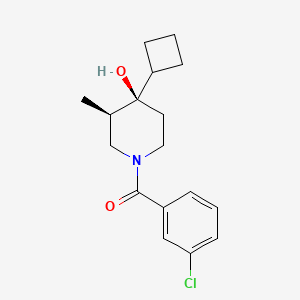
(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related piperidine compounds involves complex organic reactions, including carbonyl ene and Prins cyclizations. For instance, a novel diastereoselective approach to cis and trans 3,4-disubstituted piperidines has been described, where carbonyl ene cyclization of aldehydes catalyzed by the Lewis acid methyl aluminum dichloride in refluxing chloroform affords trans piperidines with high diastereomeric ratios (Williams, Bahia, & Snaith, 2002).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing specific geometric configurations. For example, the crystal structure of certain piperidine derivatives indicates that the piperidine rings adopt specific conformations, with substituents oriented in equatorial or axial positions, influencing the overall molecular geometry and interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, 3-chloropropionic acid derivatives, acting as cyclopropanone equivalents, engage in reactions with various nucleophiles, leading to the formation of complex structures with potential biological activities (Wasserman, Dion, & Fukuyama, 1989).
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-12-11-19(9-8-17(12,21)14-5-3-6-14)16(20)13-4-2-7-15(18)10-13/h2,4,7,10,12,14,21H,3,5-6,8-9,11H2,1H3/t12-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIDWLRCBROBPR-PXAZEXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

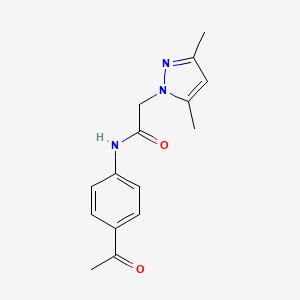
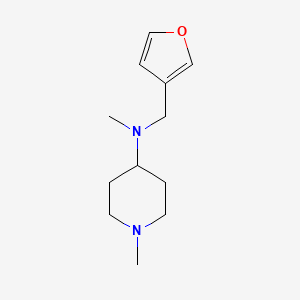
![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)
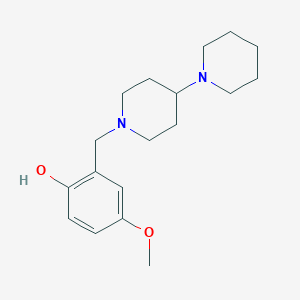
![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)
![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)
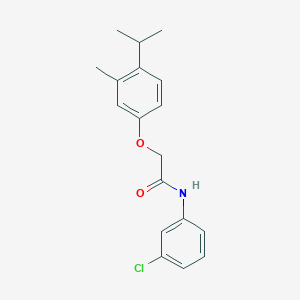
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)
![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)
![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)
![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)
![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)